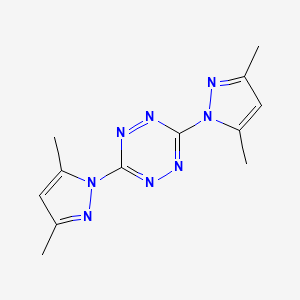

3,6-ビス(3,5-ジメチル-1H-ピラゾール-1-イル)-1,2,4,5-テトラジン

説明

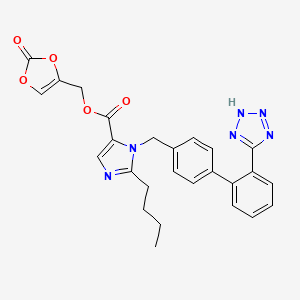

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, also known as 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, is a useful research compound. Its molecular formula is C14H16N6 and its molecular weight is 268.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

触媒系

この化合物は、エチレンオリゴマー化において活性なニッケル(II)錯体の形成に使用されてきました {svg_1}. ビス(3,5-ジメチルピラゾール-1-イル)メタン配位子を有する2つのイオン性Ni(II)錯体が合成されました {svg_2}. これらの化合物は、Et 2 AlClで活性化するとエチレン二量化において活性であり、ブテンの混合物を生成しました {svg_3}.

貴金属回収

この化合物は、Zr系MOF吸着剤であるMIL-161の合成に使用されてきました {svg_4}. この吸着剤は、模擬電子廃棄物溶液中の金(III)に対して高い吸着容量と優れた選択性を示しました {svg_5}. この化合物は、硫黄と窒素を含む基の存在により、その有効性を発揮しました {svg_6}.

その他の化合物の合成

この化合物は、他の化合物の合成における前駆体として使用されてきました {svg_7}. 例えば、MIL-161吸着剤の形成に使用される有機配位子であるs-テトラジンジカルボン酸(H 2 STz)の合成に使用されました {svg_8}.

化学研究

この化合物は、化学研究、特に触媒系の研究と二次資源からの貴金属の回収に使用されています {svg_9} {svg_10}. そのユニークな特性は、これらの研究分野において貴重なツールとなっています。

産業用途

エチレンの二量化と電子廃棄物からの金の回収における役割から、この化合物は潜在的な産業用途があります {svg_11} {svg_12}. これは、プラスチックの生産や電子廃棄物のリサイクルに使用できます。

環境用途

この化合物は、電子廃棄物溶液から金(III)を選択的に吸着できることから、潜在的な環境用途が考えられます {svg_13}. これは、廃棄物から貴重な材料を回収し、電子廃棄物の環境への影響を軽減することを目的としたプロセスで使用できます。

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine involves the condensation of two molecules of 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde with two molecules of 3-amino-1,2,4,5-tetrazine. This reaction is carried out in the presence of a base and a suitable solvent to yield the desired product.", "Starting Materials": ["3,5-dimethyl-1H-pyrazole-1-carboxaldehyde", "3-amino-1,2,4,5-tetrazine", "base", "solvent"], "Reaction": ["Step 1: Dissolve 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as potassium carbonate or sodium hydroxide to the solution and stir for a few minutes.", "Step 3: Dissolve 3-amino-1,2,4,5-tetrazine in a separate flask using the same solvent.", "Step 4: Add the 3-amino-1,2,4,5-tetrazine solution to the aldehyde solution and stir for several hours at room temperature.", "Step 5: Filter the resulting solid and wash with cold solvent to obtain the desired product, 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine."] } | |

CAS番号 |

30169-25-6 |

分子式 |

C14H16N6 |

分子量 |

268.32 g/mol |

IUPAC名 |

3,6-bis(2,4-dimethylpyrrol-1-yl)-1,2,4,5-tetrazine |

InChI |

InChI=1S/C14H16N6/c1-9-5-11(3)19(7-9)13-15-17-14(18-16-13)20-8-10(2)6-12(20)4/h5-8H,1-4H3 |

InChIキー |

MCBFBEQRHJQQBF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1C2=NN=C(N=N2)N3C(=CC(=N3)C)C)C |

正規SMILES |

CC1=CC(=CN1C2=NN=C(N=N2)N3C=C(C=C3C)C)C |

同義語 |

3,6-Bis(3,5-dimethylpyrazol-1-yl)-s-tetrazine; 3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine; 3,6-Bis(3’,5’-dimethylpyrazol-1’-yl)-1,2,4,5-tetrazine; Bis[3,5-(dimethylpyrazolyl)]-1,2,4,5-tetrazine |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Q1: What are the common synthetic routes to obtain 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine?

A: BT is commonly synthesized by oxidizing 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine (BDT) [, , ]. One method utilizes NO2 as the oxidizing agent []. Research has focused on optimizing this oxidation step, exploring alternatives like using oxygen as the oxidizer to avoid generating nitrogen oxides (NxOy) [].

Q2: What is the crystal structure of BT?

A: BT crystallizes in the monoclinic system, belonging to the space group P2(1)/c. The crystal parameters are: a = 1.096 nm, b = 1.651 nm, c = 0.714 nm, and β = 103.895(4) °, with Z = 4 [].

Q3: How does the structure of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine contribute to its reactivity?

A: The presence of the electron-deficient tetrazine ring makes BT highly reactive towards electron-rich species. This reactivity is key for its use in various chemical transformations, particularly in [4+2] cycloaddition reactions, also known as Diels-Alder reactions [, ].

Q4: What is the evidence for an inverse-electron-demand Diels-Alder reaction mechanism when BT reacts with alkynylboronates?

A: Studies investigating the reaction of BT with aryl-alkynylboronates bearing various para substituents on the aryl group provide evidence for an inverse-electron-demand Diels-Alder mechanism. The reaction rates correlate with the electron-withdrawing or donating nature of the substituents, suggesting an inverse-electron-demand pathway [].

Q5: Can you elaborate on the use of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in synthesizing other heterocyclic compounds?

A: BT serves as a valuable precursor for creating diverse heterocyclic compounds. For instance, it reacts with aldehydes and dimedone in a one-pot, three-component reaction, catalyzed by p-toluenesulfonic acid, to yield 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones. This reaction highlights the potential of BT in constructing complex molecular frameworks under relatively mild conditions [].

Q6: How is 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine employed in the synthesis of energetic materials?

A: BT acts as a crucial starting material in synthesizing high-nitrogen energetic compounds. Researchers have utilized nucleophilic substitution reactions with BT to produce compounds such as 3-hydrazino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3-azido-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3,6-dihydrazino-1,2,4,5-tetrazine, 3,6-diazido-1,2,4,5-tetrazine, and 3,6-diguanidino-1,2,4,5-tetrazine. These derivatives hold potential applications in the development of new energetic materials [].

Q7: Has 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine been used in the development of catalysts?

A: Yes, BT plays a key role in creating a sustainable catalyst for transfer hydrogenation reactions []. Researchers functionalized waste shrimp shells with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (DMPZ-Tz), which is derived from BT, through nucleophilic substitution. This modified shrimp shell material was then used to support ruthenium-based catalysts. These catalysts proved effective in the selective transfer hydrogenation of unsaturated carbonyl compounds to their corresponding alcohols, using ethanol as a green hydrogen source [].

Q8: What are the key advantages of using 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in the synthesis of the ruthenium-based catalysts?

A: The strong coordination between DMPZ-Tz and ruthenium precursors like [Ru(p-cym)Cl2]2 or RuCl3.3H2O ensures effective anchoring of the ruthenium species onto the shrimp shell support []. This anchoring is crucial for catalyst stability and activity, leading to a more efficient and selective catalytic system compared to analogous catalysts without DMPZ-Tz or homogeneous counterparts [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)